molecular formula C11H12OS B14329260 3-Benzyloxolane-2-thione CAS No. 105688-51-5

3-Benzyloxolane-2-thione

Cat. No.: B14329260
CAS No.: 105688-51-5
M. Wt: 192.28 g/mol
InChI Key: LGDZWBOBBVGFFL-UHFFFAOYSA-N
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Description

3-Benzyloxolane-2-thione is an organic compound with the molecular formula C11H12OS. It features a five-membered oxolane ring with a thione group at the second position and a benzyl group attached to the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxolane-2-thione typically involves the reaction of oxolane derivatives with thiolating agentsThe reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxolane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzyloxolane-2-thione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-Benzyloxolane-2-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modulation of their activity. This interaction is often facilitated by the compound’s ability to undergo nucleophilic addition reactions, which allows it to bind to specific active sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyloxolane-2-thione is unique due to its specific oxolane ring structure with a benzyl group at the third position and a thione group at the second position. This unique arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

105688-51-5

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

3-benzyloxolane-2-thione

InChI

InChI=1S/C11H12OS/c13-11-10(6-7-12-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

LGDZWBOBBVGFFL-UHFFFAOYSA-N

Canonical SMILES

C1COC(=S)C1CC2=CC=CC=C2

Origin of Product

United States

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